molecular formula C14H17N5O2 B2640769 (E)-6-(tert-butyl)-3-(2-(2-hydroxybenzylidene)hydrazinyl)-1,2,4-triazin-5(4H)-one CAS No. 539812-86-7

(E)-6-(tert-butyl)-3-(2-(2-hydroxybenzylidene)hydrazinyl)-1,2,4-triazin-5(4H)-one

Cat. No. B2640769
CAS RN: 539812-86-7
M. Wt: 287.323
InChI Key: FVCRTPXUMRASEQ-OVCLIPMQSA-N
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Description

The compound is a derivative of 1,2,4-triazine, which is a type of heterocyclic compound. The “E” in the name indicates the geometry around the double bond, with the highest priority groups on opposite sides .


Molecular Structure Analysis

The compound contains a 1,2,4-triazine ring, which is a six-membered ring with three nitrogen atoms and three carbon atoms. It also has a hydrazinyl group (-NH-NH2), a tert-butyl group (C(CH3)3), and a 2-hydroxybenzylidene group attached to it .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. For example, the presence of the polar hydroxy group and the nitrogen atoms could make the compound more soluble in polar solvents .

Scientific Research Applications

Antioxidant Activity

Novodvorskyi et al. (2022) synthesized new hydrazones containing a 1,2,4-triazine-5-one core and evaluated their antioxidant activities. These compounds showed significant potential as oxidative stress suppressors, with some derivatives being twice as active as ascorbic acid. This suggests a promising avenue for treating disorders accompanied by oxidative stress, hinting at the broader applicability of compounds like "(E)-6-(tert-butyl)-3-(2-(2-hydroxybenzylidene)hydrazinyl)-1,2,4-triazin-5(4H)-one" in mitigating oxidative damage in biological systems (Novodvorskyi et al., 2022).

Reactivity and Synthesis of Derivatives

Research by Mironovich and Ivanov (2003) explored the reactivity of similar triazin-5(2H)-ones with carbonyl compounds, yielding corresponding hydrazones and derivatives. These reactions form the basis for synthesizing a wide array of compounds with varying biological activities and chemical properties, demonstrating the chemical versatility of triazinone derivatives for further application in medicinal chemistry and materials science (Mironovich & Ivanov, 2003).

Antibacterial and Antifungal Activities

A study by Kumara et al. (2015) prepared novel triazinone derivatives and evaluated their antimicrobial properties against certain bacterial and fungal pathogens. This research highlighted the potential of triazinone derivatives as antimicrobial agents, offering a foundation for further exploration into the development of new antibiotics or antifungal treatments based on the structural framework of compounds like "(E)-6-(tert-butyl)-3-(2-(2-hydroxybenzylidene)hydrazinyl)-1,2,4-triazin-5(4H)-one" (Kumara et al., 2015).

Mechanism of Action

The mechanism of action would depend on the use of the compound. For example, if it’s used as a drug, the mechanism would depend on the biological target. Without more information, it’s difficult to speculate .

Safety and Hazards

Without specific information, it’s hard to say what the safety and hazards of this compound would be. As with any chemical, safe handling practices should be followed .

Future Directions

Future research could involve studying the synthesis, properties, and potential applications of this compound. This could include exploring its potential uses in fields like medicine or materials science .

properties

IUPAC Name

6-tert-butyl-3-[(2E)-2-[(2-hydroxyphenyl)methylidene]hydrazinyl]-4H-1,2,4-triazin-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N5O2/c1-14(2,3)11-12(21)16-13(19-17-11)18-15-8-9-6-4-5-7-10(9)20/h4-8,20H,1-3H3,(H2,16,18,19,21)/b15-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVCRTPXUMRASEQ-OVCLIPMQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN=C(NC1=O)NN=CC2=CC=CC=C2O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=NN=C(NC1=O)N/N=C/C2=CC=CC=C2O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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